(3aS,6R)-2-(4-isopropylphenyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid is a complex organic compound that belongs to the class of isoindole derivatives. This compound features a unique structural arrangement that includes a carboxylic acid functional group, which is significant for its chemical reactivity and biological activity. The compound is characterized by its intricate stereochemistry and molecular composition.
The synthesis of (3aS,6R)-2-(4-isopropylphenyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid typically involves multi-step organic reactions. Common methods include:
The synthesis often requires careful control of reaction conditions such as temperature and pH to ensure high yields and selectivity for the desired stereoisomer.
The molecular structure of (3aS,6R)-2-(4-isopropylphenyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid can be represented with its specific stereochemistry as follows:
c1ccc(cc1)CCN2C[C@]34C=C[C@H](O3)[C@@H]([C@@H]4C2=O)C(=O)OThis notation indicates the presence of aromatic rings and chiral centers in the molecule .
Key data points include:
The compound can undergo several chemical reactions typical for carboxylic acids and isoindoles:
These reactions can be catalyzed by acids or bases depending on the desired outcome and may require specific conditions such as elevated temperatures or inert atmospheres.
The mechanism of action for this compound involves its interaction with biological targets at a molecular level. The presence of the carboxylic acid group allows it to participate in hydrogen bonding and ionic interactions with proteins or enzymes.
Key physical properties include:
Chemical properties include:
Relevant analyses often involve spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) to elucidate structural details.
This compound has potential applications in various scientific fields including:
CAS No.: 490-10-8
CAS No.: 1254-35-9
CAS No.: 75-04-7
CAS No.:
CAS No.: 2128735-28-2